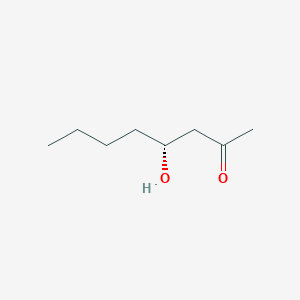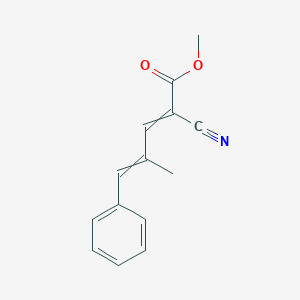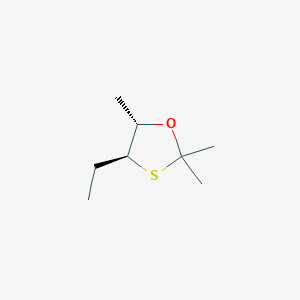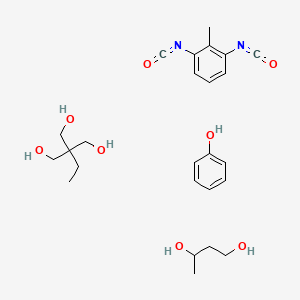
Butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Butane-1,3-diol; 1,3-diisocyanato-2-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; phenol” is a complex mixture of four distinct chemical entities, each with unique properties and applications. Butane-1,3-diol is a diol with applications in flavoring and as a precursor to antibiotics . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a triol used in the synthesis of various polymers . Phenol is a well-known aromatic compound with applications in the production of plastics, resins, and as a disinfectant .
Preparation Methods
Butane-1,3-diol: Butane-1,3-diol can be synthesized through the hydrogenation of 3-hydroxybutanal . Industrially, it is produced by the catalytic hydrogenation of acetaldehyde and formaldehyde .
1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is synthesized by the phosgenation of toluene diamine . This process involves the reaction of toluene diamine with phosgene to produce the diisocyanate .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized by the aldol condensation of formaldehyde and acetone, followed by hydrogenation .
Phenol: Phenol is industrially produced through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Chemical Reactions Analysis
Butane-1,3-diol: Butane-1,3-diol undergoes oxidation to form butanone and reduction to form butane . It can also undergo dehydration to form butadiene .
1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with compounds containing active hydrogen, such as alcohols and amines, to form polyurethanes . It can also undergo self-polymerization to form isocyanurates .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo esterification reactions to form polyesters . It can also react with isocyanates to form polyurethanes .
Phenol: Phenol undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . It can also undergo oxidation to form quinones .
Scientific Research Applications
Butane-1,3-diol: Butane-1,3-diol is used in the synthesis of antibiotics and as a flavoring agent . It is also researched for its potential in inducing ketogenesis .
1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is extensively used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants . It is also studied for its toxicological effects and environmental impact .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in the synthesis of various polymers, including polyesters and polyurethanes . It is also researched for its potential in biomedical applications .
Phenol: Phenol is used in the production of plastics, resins, and as a disinfectant . It is also studied for its antimicrobial properties and potential use in medical applications .
Mechanism of Action
Butane-1,3-diol: Butane-1,3-diol exerts its effects through its metabolism to beta-hydroxybutyrate, which induces ketogenesis .
1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with hydroxyl and amine groups to form urethane linkages, leading to the formation of polyurethanes .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol acts as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of the resulting polymers .
Phenol: Phenol exerts its antimicrobial effects by denaturing proteins and disrupting cell membranes .
Comparison with Similar Compounds
Butane-1,3-diol: Similar compounds include 1,2-butanediol, 1,4-butanediol, and 2,3-butanediol . Butane-1,3-diol is unique in its ability to induce ketogenesis .
1,3-diisocyanato-2-methylbenzene: Similar compounds include 2,4-diisocyanato-1-methylbenzene and 1,2-diisocyanato-3-methylbenzene . 1,3-diisocyanato-2-methylbenzene is unique in its reactivity and applications in polyurethane production .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar compounds include glycerol and trimethylolpropane . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique in its structure and applications in polymer synthesis .
Phenol: Similar compounds include cresols and resorcinol . Phenol is unique in its widespread use and antimicrobial properties .
Properties
Molecular Formula |
C25H36N2O8 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol |
InChI |
InChI=1S/C9H6N2O2.C6H14O3.C6H6O.C4H10O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9;7-6-4-2-1-3-5-6;1-4(6)2-3-5/h2-4H,1H3;7-9H,2-5H2,1H3;1-5,7H;4-6H,2-3H2,1H3 |
InChI Key |
WUYRIQIUJVJTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.CC(CCO)O.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


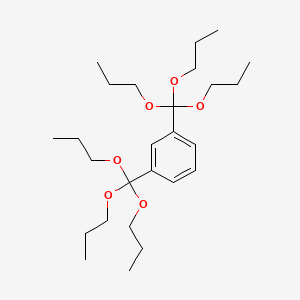


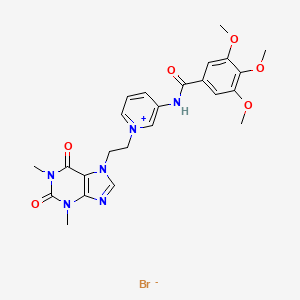
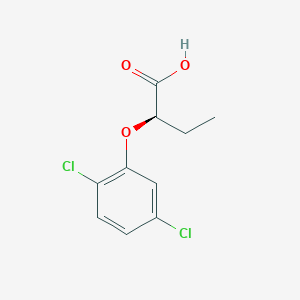
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

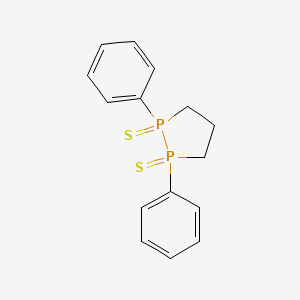
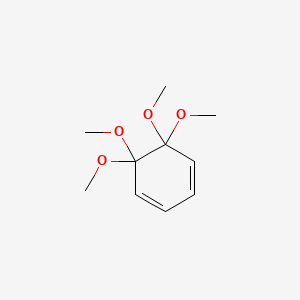
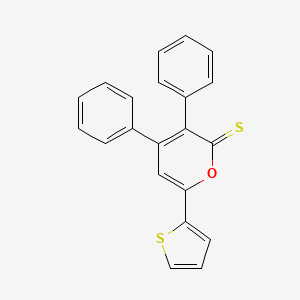
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
